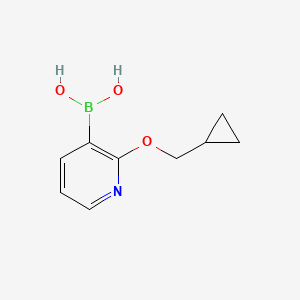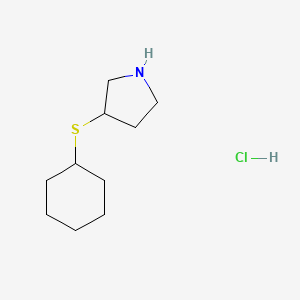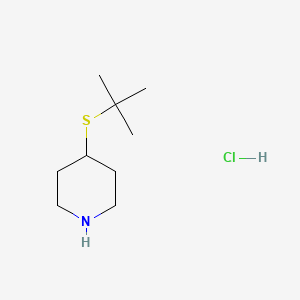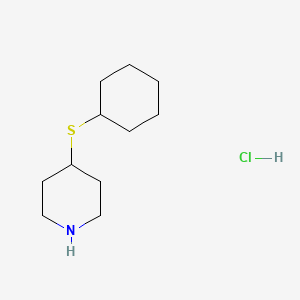
2-(Cyclopropylmethoxy)pyridine-3-boronic acid
描述
2-(Cyclopropylmethoxy)pyridine-3-boronic acid is a chemical compound with the linear formula C9H12BNO3 . It is used in organic synthesis and is a reagent in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve lithiation, a process that has been used in the synthesis of 3-pyridine boronic acid . Additionally, the synthesis of complex boronic acids has been accelerated using acoustic dispensing technology .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a boronic acid group at the 3-position and a cyclopropylmethoxy group at the 2-position .Chemical Reactions Analysis
Boronic acids, including this compound, are involved in various chemical reactions. They are used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also participate in other transformations such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and regioselective deuteration or sulfonamide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.01 and a predicted density of 1.25±0.1 g/cm3. The predicted boiling point is 379.4±52.0 °C .科学研究应用
2-(Cyclopropylmethoxy)pyridine-3-boronic acid has been used in a variety of scientific research applications, including synthesis, catalysis, and drug discovery. In synthesis, this compound has been used in the synthesis of other compounds, such as amino acids, peptides, and nucleosides. In catalysis, this compound has been used as a catalyst in a variety of reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. In drug discovery, this compound has been used as a platform molecule for the development of new drugs, such as inhibitors of the enzyme phosphodiesterase-4.
作用机制
Target of Action
The primary target of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which could impact its bioavailability in the suzuki-miyaura cross-coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . Therefore, the compound is expected to be stable and effective under a variety of reaction conditions .
实验室实验的优点和局限性
2-(Cyclopropylmethoxy)pyridine-3-boronic acid has several advantages for use in lab experiments. It is a versatile molecule that can be used in a variety of reactions and can be easily synthesized. In addition, it is a relatively inexpensive molecule, making it a cost-effective choice for research applications. However, this compound also has some limitations. It is not as stable as other boronic acids and can be easily hydrolyzed in the presence of water. In addition, it can be difficult to purify, as it can form dimers in solution.
未来方向
2-(Cyclopropylmethoxy)pyridine-3-boronic acid has a wide range of potential applications due to its unique chemical structure and properties. In the future, it could be used in the synthesis of other compounds, such as peptides and nucleosides. It could also be used as a catalyst in a variety of reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. In addition, it could be used as a platform molecule for the development of new drugs, such as inhibitors of the enzyme phosphodiesterase-4. Finally, it could be used in combination with other compounds to create new drugs with enhanced efficacy and safety profiles.
安全和危害
While specific safety and hazard information for 2-(Cyclopropylmethoxy)pyridine-3-boronic acid is not available, general precautions for handling boronic acids include avoiding dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing. Personal protective equipment and adequate ventilation are recommended .
生化分析
Biochemical Properties
2-(Cyclopropylmethoxy)pyridine-3-boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to interact with serine proteases, where the boronic acid group forms a covalent bond with the active site serine residue, inhibiting the enzyme’s activity . Additionally, this compound can interact with other proteins and enzymes involved in metabolic pathways, potentially modulating their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cellular function and regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The boronic acid group of this compound can form reversible covalent bonds with nucleophilic residues in proteins and enzymes, such as serine, threonine, and cysteine residues . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their activity and the transcriptional regulation of target genes . These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular function, highlighting the importance of considering temporal effects in experimental design .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity, organ damage, and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can act as a substrate or inhibitor for enzymes involved in metabolic reactions, thereby influencing the overall metabolic profile of cells . For example, it can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolic homeostasis . These interactions with metabolic pathways underscore the potential of this compound as a tool for studying cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with target biomolecules and exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, this compound may localize to the cytoplasm or mitochondria, where it influences metabolic processes and enzyme activity
属性
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-2-1-5-11-9(8)14-6-7-3-4-7/h1-2,5,7,12-13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXQVSPUBVQZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)
![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)
![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)
![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)
![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

